molecular formula C20H17N3OS B4696079 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4696079
M. Wt: 347.4 g/mol
InChI Key: PYUCEEYCSPTMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol, also known as BITT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. BITT has a unique chemical structure that makes it a promising candidate for a variety of biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and the scavenging of reactive oxygen species. 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to bind to the active site of xanthine oxidase and tyrosinase, thereby inhibiting their activity. It has also been shown to reduce the levels of reactive oxygen species in cells, which could explain its potential antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol can inhibit the activity of xanthine oxidase and tyrosinase, reduce the levels of reactive oxygen species, and inhibit the proliferation of cancer cells. In vivo studies have shown that 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol can reduce the levels of uric acid in the blood, protect against liver damage, and improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is its unique chemical structure, which makes it a promising candidate for various biochemical and physiological studies. Its ability to inhibit enzymes and scavenge reactive oxygen species could make it a valuable tool for the study of various diseases. However, one of the limitations of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is its low solubility in water, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of various diseases, such as gout and cancer. Another potential direction is the study of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol in combination with other compounds, such as antioxidants and anti-inflammatory agents, to determine its potential synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol and its potential applications in scientific research.

Scientific Research Applications

5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has been used in various scientific research applications due to its unique chemical properties. It has been studied as a potential inhibitor of various enzymes, such as xanthine oxidase and tyrosinase, which play important roles in biochemical pathways. 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential antioxidant and anti-inflammatory properties, which could make it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

4-(furan-2-ylmethyl)-3-[(4-phenylphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c25-20-22-21-19(23(20)14-18-7-4-12-24-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUCEEYCSPTMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NNC(=S)N3CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

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